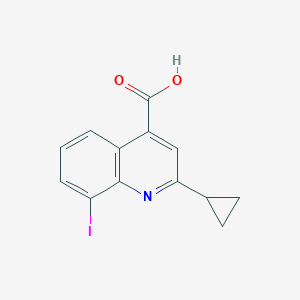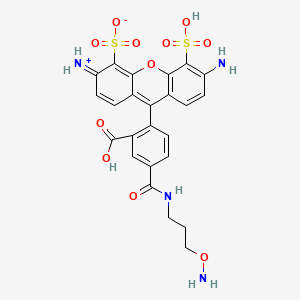
3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,4,6-trimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol→3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Oxidation: The compound can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.
Protodeboronation: 3-Chloro-2,4,6-trimethylbenzene.
Oxidation: 3-Chloro-2,4,6-trimethylphenol.
Scientific Research Applications
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and drug delivery systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2,4,6-Trimethylphenylboronic Acid Pinacol Ester
- 3-Cyanophenylboronic Acid Pinacol Ester
Uniqueness
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is unique due to the presence of the chloro substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of chlorinated biaryl compounds and other complex molecules.
Properties
Molecular Formula |
C15H22BClO2 |
|---|---|
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2-(3-chloro-2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BClO2/c1-9-8-10(2)13(17)11(3)12(9)16-18-14(4,5)15(6,7)19-16/h8H,1-7H3 |
InChI Key |
DJOCFALWJKWXMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)


![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)

